molecular formula C21H14FNO B1272219 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile CAS No. 446275-89-4

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Cat. No. B1272219
M. Wt: 315.3 g/mol
InChI Key: AASRCBKEVNIKNS-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a compound that is likely to have a complex molecular structure due to the presence of multiple aromatic rings and functional groups such as the benzoyl and fluorophenyl groups attached to an acetonitrile moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related acetonitrile compounds involves the use of various starting materials and reaction conditions. For instance, the synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . This method could potentially be adapted for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile by choosing appropriate starting materials and reaction conditions that incorporate the benzoyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been characterized using X-ray crystallography and theoretical calculations . For example, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction and refined to a high degree of accuracy. Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p), were used to obtain the equilibrium geometry and analyze vibrational and NMR spectra . These techniques could be applied to determine the molecular structure of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of acetonitrile compounds can be explored through various molecular descriptors and reactivity surfaces. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile revealed insights into its chemical reactivity using local and global molecular descriptors . Additionally, molecular docking studies can provide information on how such compounds interact with biological targets, as demonstrated by the docking of the aforementioned compound into the indoleamine 2,3-dioxygenase enzyme . These analyses could be relevant for understanding the reactivity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in various chemical and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be influenced by their functional groups and molecular structure. While the papers provided do not directly address the properties of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, they do discuss properties of structurally related compounds. For example, the crystal structure and spectral features of a fluorinated α-aminonitrile compound were characterized, providing insights into its stability and potential interactions . Similarly, the development of a transition-metal-free formal [4+2] benzannulation method for synthesizing 1-cyano-3-acylnaphthalenes highlights the importance of regioselectivity and atom economy in the synthesis of acetonitrile derivatives . These studies could inform the prediction of physical and chemical properties for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications :

    • Fagnoni, Mella, and Albini (1999) demonstrated the use of haloanilines in the presence of aromatics and alkenes for heterolytic dehalogenation, leading to compounds like 4-(Dimethylamino)biphenyl, which can have applications in organic synthesis (Fagnoni, Mella, & Albini, 1999).
    • Shashikanth, Sudha, and Khanum (2005) explored the photocyclization of benzophenones, leading to the synthesis of dihydrobenzofuranols, which can be crucial in medicinal chemistry (Shashikanth, Sudha, & Khanum, 2005).
  • Material Science and Polymer Chemistry :

    • Wei et al. (2006) investigated the electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene, highlighting their potential in developing materials with high conductivity and stability (Wei et al., 2006).
    • Ferraris et al. (1998) examined poly 3-(phenylthiophene) derivatives as active materials for electrochemical capacitor applications, suggesting their use in energy storage technologies (Ferraris et al., 1998).
  • Photophysical and Photochemical Studies :

    • Jiménez, Miranda, and Tormos (1995) conducted photolysis studies on 2-phenylpropionic acid, which can help understand the photochemical behavior of similar compounds (Jiménez, Miranda, & Tormos, 1995).
    • Suzuki et al. (1976) investigated the photochemical decarboxylation of 2-phenyl-Δ2-thiazoline-4-carboxylic acid, providing insights into the photochemical transformations of related compounds (Suzuki et al., 1976).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.


properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASRCBKEVNIKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372238
Record name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

CAS RN

446275-89-4
Record name Benzeneacetonitrile, 4-benzoyl-α-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446275-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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